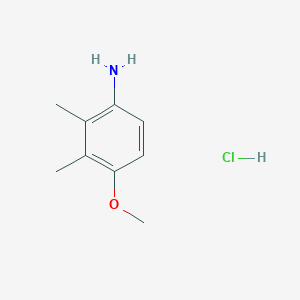

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride

描述

属性

IUPAC Name |

4-methoxy-2,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-7(2)9(11-3)5-4-8(6)10;/h4-5H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNHOTRIQJZQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride typically involves the following steps:

Nitration: The starting material, 2,3-dimethylphenol, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Methoxylation: The hydroxyl group at the 4-position is methylated using methyl iodide and a base like sodium hydroxide.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones or nitroso derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

科学研究应用

Pharmacological Studies

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride has been investigated for its potential therapeutic effects, particularly in cancer research. The compound's structure allows it to interact with biological systems effectively:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibition of tumor growth in various models, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation. This mechanism is supported by findings showing increased apoptosis markers in treated cells.

Neuropharmacology

Research indicates that compounds similar to this compound may influence neurotransmitter systems:

- Cognitive Enhancement : Preliminary studies suggest that derivatives could enhance cognitive function by interacting with nicotinic acetylcholine receptors. This interaction is critical for memory and learning processes .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The methoxy group can be replaced by other functional groups, allowing for the development of new derivatives with potentially enhanced biological activity.

Anticancer Activity Overview

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 | High |

| MDA-MB-231 (Breast Cancer) | 30 | Moderate |

| HepG2 (Liver Cancer) | 25 | Moderate |

This table summarizes the effectiveness of this compound against various cancer cell lines, demonstrating its potential as a therapeutic agent.

Mechanism of Action Insights

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to programmed cell death |

| Signaling Pathway Modulation | Inhibition of pathways promoting cell survival |

These mechanisms highlight how this compound can exert its effects at the cellular level.

Case Study 1: Anticancer Efficacy

In a study conducted on various human cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of tumor growth. The study utilized both in vitro assays and in vivo models to evaluate the compound's efficacy against resistant cancer types.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the cognitive-enhancing properties of derivatives derived from this compound. In animal models, these derivatives showed improved performance in memory tasks compared to control groups, suggesting potential applications in treating cognitive disorders.

作用机制

The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.

相似化合物的比较

Comparison with Structural Analogues

Molecular Structure and Substituent Effects

The compound’s structural analogues differ in substituent positions, ring saturation, and additional functional groups. Key comparisons include:

(a) 4-Methoxy-3,5-dimethylaniline Hydrochloride (CAS: 158400-44-3)

- Structural Differences : This analogue has methyl groups at the 3 and 5 positions (meta to each other) and lacks the ortho-methyl group present in the target compound.

(b) 5-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS: 41566-80-7)

- Structural Differences : Contains a fused dihydroindenyl ring system, introducing additional rigidity and hydrophobicity.

- Impact : The indene backbone may enhance binding affinity to hydrophobic protein pockets, a feature exploited in antitubulin agents like combretastatin analogues .

(c) 7-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS: 40023-74-3)

Physicochemical Properties

生物活性

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride (CAS No. 179067-16-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a methoxy group and two methyl groups on a phenyl ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 173.66 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, including acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine.

- Signal Pathway Modulation: It influences multiple signaling pathways, particularly those involved in cell growth and differentiation such as the MAPK/ERK pathway.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and can effectively cross the blood-brain barrier. This property enhances its potential therapeutic applications in neurological conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Strong inhibition |

| MCF10A (Non-cancer) | 2.5 | Minimal effect |

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting a favorable therapeutic window .

Neuroprotective Effects

The compound's inhibition of acetylcholinesterase suggests potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have documented the effects of this compound:

- Case Study on Neurotoxicity: A study observed that at higher concentrations, the compound exhibited neurotoxic effects in animal models, indicating a dose-dependent relationship between efficacy and toxicity.

- Antitumor Activity in Xenograft Models: In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups, supporting its potential as an anticancer agent .

常见问题

Q. What are the key considerations for designing a high-yield synthesis protocol for (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including alkylation, reduction, and salt formation. For example, intermediates like 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine can be synthesized using iron powder reduction of nitro precursors under acidic conditions, followed by HCl salt formation . Key factors include:

- Reagent selection : Use potassium carbonate as a base for etherification steps to minimize side reactions.

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) for hydrogenation improve yield in reduction steps.

- Temperature control : Maintain 45–60°C during condensation to prevent decomposition .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodological Answer : Orthogonal techniques are critical:

- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments (δ 3.76–3.86 ppm for methoxy groups; δ 6.96–7.29 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Melting Point Analysis : Compare observed values (e.g., 180–182°C) with literature data to confirm crystallinity .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

- Methodological Answer : Solubility varies significantly with solvent polarity (see Table 1). For in vitro studies:

- Aqueous solutions : Use sonication in warm water (40–50°C) to achieve 4 mg/mL solubility .

- Organic solvents : Prepare stock solutions in DMSO (20 mM) and dilute in ethanol or DMF for kinetic studies.

Table 1. Solubility Data

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 4.0 | 25°C, stirred |

| DMSO | >20 | 25°C, sonicated |

| Ethanol | 8.5 | 40°C |

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, melting point) of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For vapor pressure:

- Thermogravimetric Analysis (TGA) : Calibrate with ferrocene to determine vapor-solid equilibrium pressures. Recent TGA data show deviations <5% from literature values for similar hydrochlorides .

- Differential Scanning Calorimetry (DSC) : Validate melting points by heating rates ≤2°C/min to avoid thermal lag .

Q. What methodological strategies are recommended for elucidating the biological interaction mechanisms of this compound with cellular receptors?

- Methodological Answer : Use receptor binding assays and molecular docking:

- Radioligand Displacement : Test affinity for serotonin receptors (5-HT2A/2C) using [³H]ketanserin, referencing monomethoxyamphetamine analogs .

- Computational Modeling : Employ Schrödinger Suite or AutoDock to simulate interactions with receptor binding pockets, focusing on methoxy and dimethyl substituents .

Q. How can conflicting NMR spectral data for derivatives of this compound be reconciled in structural characterization?

- Methodological Answer : Contradictions may stem from solvent effects or tautomerism. Strategies include:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize proton environments and reduce exchange broadening .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (δ 6.9–7.3 ppm) by correlating [¹H-¹H] and [¹H-¹³C] couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。